2-Ethyloctanoic acid

Description

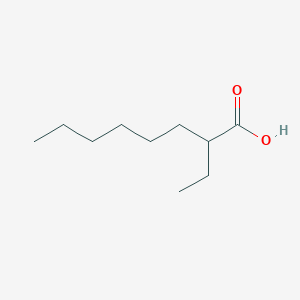

Structure

3D Structure

Properties

IUPAC Name |

2-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUXSGAKEXSNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881259 | |

| Record name | 2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-25-7 | |

| Record name | 2-Ethyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyloctanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX9ZBD73X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethyloctanoic acid CAS number and properties

An In-depth Technical Guide to 2-Ethyloctanoic Acid

This technical guide provides a comprehensive overview of this compound, a branched-chain carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its applications, and relevant safety and toxicity data.

Core Properties of this compound

This compound is an organic compound with the chemical formula C10H20O2.[1][2] Its unique branched structure imparts specific physical and chemical properties that are leveraged in various industrial applications.

Identifiers

| Identifier | Value |

| CAS Number | 25234-25-7[1][2][3] |

| Molecular Formula | C10H20O2[1][2][3] |

| Molecular Weight | 172.26 g/mol [1][3] |

| IUPAC Name | This compound[1][3] |

| Synonyms | Octanoic acid, 2-ethyl-[3] |

Physicochemical Properties

| Property | Value |

| Boiling Point | 262.98°C (estimated)[4] |

| Density | 0.9047 g/cm³ (rough estimate)[4] |

| Flash Point | 142.3°C[4] |

| Vapor Pressure | 0.00178 mmHg at 25°C[4] |

| Refractive Index | 1.4184 (estimated)[4] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and benzene. It is relatively insoluble in water.[5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

The industrial production of similar branched-chain carboxylic acids often involves the oxidation of the corresponding aldehyde.

Protocol: Oxidation of 2-Ethylhexanal (B89479) to 2-Ethylhexanoic Acid (A representative synthesis)

This method can be adapted for this compound from 2-ethyloctanal. An efficient method involves the use of N-hydroxyphthalimide as a catalyst and oxygen or air as the oxidant.[6][7]

-

Reaction Setup: A two-necked flask is equipped with a magnetic stirrer, a thermometer, and a reflux condenser connected to a gasometric apparatus to measure oxygen consumption.[7]

-

Reagents:

-

2-Ethylhexanal (substrate)

-

N-Hydroxyphthalimide (catalyst)

-

Isobutanol (solvent)

-

Oxygen or purified air (oxidant)

-

-

Procedure:

-

The flask is charged with 2-ethylhexanal, N-hydroxyphthalimide, and isobutanol.

-

The mixture is heated to the desired reaction temperature (e.g., 40°C) in an oil bath with continuous stirring.

-

Oxygen or air is introduced into the reaction mixture at a controlled flow rate.

-

The reaction progress is monitored by measuring the consumption of oxygen over time.

-

Upon completion of the reaction (when oxygen consumption ceases), the mixture is cooled to room temperature.

-

-

Work-up and Purification:

-

The solvent and any unreacted starting material are removed under reduced pressure.

-

The resulting crude 2-ethylhexanoic acid can be purified by vacuum distillation.[6]

-

A patent also describes a method using a phosphomolybdovanadium heteropolyacid catalyst for the oxidation of 2-ethylhexanal, achieving high conversion and selectivity.[8]

Analytical Methodologies

Accurate and reproducible analytical methods are essential for the quantification and quality control of this compound.

Protocol: Gas Chromatography (GC) Analysis

This protocol is based on the determination of the related compound 2-ethylhexanoic acid in biological samples and can be adapted for other matrices.[9]

-

Sample Preparation (Derivatization):

-

To an aqueous sample containing this compound, add an internal standard.

-

Acidify the sample with hydrochloric acid.

-

Extract the acid into an organic solvent like hexane.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst (e.g., triethylamine).

-

Heat the mixture to form the pentafluorobenzyl ester derivative.

-

After cooling, the excess derivatizing agent is removed, and the sample is ready for GC analysis.

-

-

GC Conditions:

-

Column: A cross-linked methyl silicone capillary column is suitable.

-

Detector: An electron capture detector (ECD) is used for high sensitivity with the halogenated derivative. A Flame Ionization Detector (FID) can also be used.[6]

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures: The injector, detector, and oven temperatures should be optimized for the specific derivative and column. A typical oven temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation.[6]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of its derivative to that of the internal standard.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This method is adapted from the analysis of 2-ethylhexanoic acid as an impurity.[10][11][12]

-

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is commonly used.[10]

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[10]

-

Detector: UV detector set at an appropriate wavelength (e.g., 210 nm) or a suppressed conductivity detector for ion chromatography.[11][12]

-

Flow Rate: Typically 1.0 mL/min.

-

-

Quantification: The concentration is determined from a calibration curve generated using standards of known concentrations.

Applications

Derivatives of this compound, particularly its metal salts and esters, have a wide range of industrial applications.[5] These include:

-

Plasticizers: Esters of this compound are used as plasticizers in polymers.

-

Lubricants: Its derivatives are components in the formulation of synthetic lubricants.

-

Coatings and Paints: Metal salts, such as cobalt and manganese 2-ethylhexanoates, act as driers in paints and varnishes, accelerating the curing process.[5]

-

PVC Stabilizers: Metal soaps of this compound are used as heat stabilizers in polyvinyl chloride (PVC).[5]

-

Corrosion Inhibitors: Certain derivatives can act as corrosion inhibitors.

Toxicity and Safety

Understanding the toxicological profile of this compound is critical for its safe handling and use.

GHS Classification for this compound:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]

Toxicity of the related compound 2-Ethylhexanoic Acid (2-EHA):

-

Animal studies on 2-EHA have shown potential reproductive and developmental toxicity at high doses.[13][14][15]

-

The National Toxicology Program has investigated the potential human reproductive and developmental effects of related compounds.[14]

-

It is corrosive to metals and tissue.[16]

Handling and Safety Precautions:

-

Avoid contact with skin, eyes, and clothing.[17]

-

Use in a well-ventilated area or with local exhaust ventilation.[17]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.

-

In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[17]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Caption: Industrial synthesis pathway for 2-Ethylhexanoic acid.

Caption: General workflow for GC analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. molport.com [molport.com]

- 3. This compound | C10H20O2 | CID 91342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octanoic acid, 2-ethyl- [chembk.com]

- 5. isatis.net [isatis.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]

- 9. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method - Masaltsev - Hygiene and Sanitation [journals.eco-vector.com]

- 14. healthvermont.gov [healthvermont.gov]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

Synthesis of 2-Ethyloctanoic Acid from 2-Ethylhexanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethyloctanoic acid, a versatile carboxylic acid, from the oxidation of 2-ethylhexanal (B89479). This compound and its derivatives are widely utilized in the chemical industry for the production of alkyd resins, plasticizers, polyvinyl chloride stabilizers, lubricants, and corrosion inhibitors.[1] This document details various synthetic methodologies, presents quantitative data for comparison, outlines experimental protocols, and illustrates the core chemical transformations.

Introduction to Synthetic Pathways

The industrial production of this compound typically originates from n-butanal, which is a product of propylene (B89431) hydroformylation.[1] Two primary routes lead to the intermediate 2-ethylhexanal, which is subsequently oxidized to the final product.

-

Method I: Involves the aldolization of butanal followed by hydrogenation to form 2-ethylhexanol. This alcohol is then oxidized to 2-ethylhexanal, which is further oxidized to this compound.[1]

-

Method II: An aldol (B89426) condensation of butanal followed by dehydration yields 2-ethylhex-2-enal. Selective hydrogenation of this unsaturated aldehyde produces 2-ethylhexanal, which is then oxidized to this compound.[1][2][3]

Both pathways converge on the critical step of oxidizing 2-ethylhexanal. This exothermic process, which proceeds via a radical chain mechanism, is typically carried out in the liquid phase using air or oxygen as the oxidant.[1] A variety of catalysts have been developed to improve the efficiency and selectivity of this transformation.

Reaction Mechanism and Signaling Pathways

The aerobic oxidation of 2-ethylhexanal is a radical chain reaction. The process is initiated by the formation of an acyl radical from the aldehyde. This radical then reacts with oxygen to form an acylperoxy radical, which is a key intermediate. The acylperoxy radical can then propagate the chain reaction by abstracting a hydrogen atom from another aldehyde molecule, forming a peracid and another acyl radical. The peracid can then react with another molecule of the aldehyde in a Baeyer-Villiger-type oxidation to yield two molecules of the carboxylic acid. The final product, this compound, is also formed through the direct decomposition of the peroxy-acid.[4]

Quantitative Data on Synthetic Methods

The synthesis of this compound from 2-ethylhexanal has been optimized under various catalytic systems and reaction conditions. The following tables summarize the quantitative data from several reported methods.

Table 1: Catalytic Oxidation of 2-Ethylhexanal with Oxygen or Air

| Catalyst | Oxidant | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| N-Hydroxyphthalimide | Oxygen/Air | Isobutanol | - | - | - | - | >99 | - | [1][5][6] |

| KOH | Oxygen | CSTR | 50 | 0.8 | - | - | - | 84 | [1] |

| Mn(II) 2-ethylhexanoate (B8288628) & Sodium 2-ethylhexanoate | Oxygen | - | Room Temp | 0.5 - 0.75 | - | - | - | 97-98 | [1] |

| Mn(II) acetate | Oxygen | Octanoic acid | - | - | - | - | 83 | 83 | [1] |

| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temp | - | - | - | - | 70 | [1] |

| None | Air | - | 82 | - | 12 | - | - | 86 | [1] |

| None | Oxygen | - | 82 | - | 2 | - | - | 88 | [1] |

| None | Oxygen | Octane | 40 | 0.3 | - | - | - | 81 | [1] |

| Molybdovanadophosphoric acid | Air/Oxygen | Dilute HCl | 60 | - | 5 | 92.73 | 92.64 | 91.59 | [7] |

| Mn(Ac)₂ | Oxygen | 2-ethylhexanoic acid | 8-12 | 1.5 | 1 | 99.7 | 93.8 | - | [8] |

| Cu(Ac)₂ | Oxygen | 2-ethylhexanoic acid | 8-12 | 1.0 | 1 | 99.5 | 93.6 | - | [8] |

| Ligand L8, Cs₂CO₃, KOAc | Air | 2-ethylhexanoic acid | 30-35 | - | 6 | 99.6 | 99.5 | 99.1 | [9] |

Table 2: Solvent Effects on the Aerobic Autoxidation of 2-Ethylhexanal

| Solvent | Type | Conversion (%) (2h) | Selectivity to 2-ETA (%) (2h) | Yield (%) (2h) | Reference |

| n-Hexane | Aprotic | 97.7 | 67.4 | 65.8 | [4] |

| Acetonitrile | Aprotic | 87.2 | - | - | [4] |

| Isopropanol | Protic | <36 | >96 | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from 2-ethylhexanal.

General Procedure for Catalytic Oxidation in a Batch Reactor

This protocol is a generalized procedure based on common laboratory practices for the oxidation of aldehydes.

Materials:

-

2-ethylhexanal

-

Selected catalyst (e.g., N-hydroxyphthalimide, Mn(OAc)₂)

-

Selected solvent (e.g., isobutanol, 2-ethylhexanoic acid)

-

Oxygen or compressed air

-

Glass reactor equipped with a magnetic stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

-

The reactor is charged with 2-ethylhexanal, the solvent, and the catalyst in the desired molar ratios.

-

The mixture is heated to the target reaction temperature while stirring.

-

Once the desired temperature is reached, a controlled flow of oxygen or air is bubbled through the reaction mixture.

-

The reaction progress is monitored periodically by taking samples and analyzing them using gas chromatography (GC) to determine the conversion of 2-ethylhexanal and the selectivity towards this compound.

-

Upon completion of the reaction (as indicated by GC analysis), the gas flow is stopped, and the reactor is allowed to cool to room temperature.

-

The crude product is then purified, typically by distillation under reduced pressure, to isolate the this compound.

Example Protocol: Oxidation using Molybdovanadophosphoric Acid Catalyst[7]

Materials:

-

2-ethylhexanal

-

H₄PMo₁₁VO₄₀·32H₂O (molybdovanadophosphoric acid)

-

Dilute hydrochloric acid (2 mol/L)

-

Oxygen gas

-

Reaction vessel with heating, stirring, and gas inlet capabilities

Procedure:

-

A catalyst solution is prepared by dissolving the molybdovanadophosphoric acid in dilute hydrochloric acid to a concentration of 2 mol/L.

-

2-ethylhexanal and the prepared catalyst solution (at a mass fraction of 3% relative to the total reaction mixture) are added to the reaction vessel.

-

The mixture is heated to 60°C with stirring.

-

Oxygen is introduced at a flow rate of 5 mL/s.

-

The reaction is allowed to proceed for 5 hours.

-

After the reaction, the mixture is cooled, and the aqueous phase is separated from the organic phase.

-

The organic phase, containing the product, is then subjected to distillation under reduced pressure to obtain pure this compound.

Conclusion

The synthesis of this compound from 2-ethylhexanal is a well-established industrial process with multiple avenues for optimization. The choice of catalyst, solvent, and reaction conditions significantly impacts the yield and selectivity of the reaction. Recent research focuses on developing greener and more efficient catalytic systems, such as the use of N-hydroxyphthalimide, to achieve high selectivity under mild conditions.[1][5][6] The detailed data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field to develop and refine the synthesis of this important chemical intermediate.

References

- 1. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]

- 8. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]

- 9. 2-Ethylhexanoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Industrial Manufacturing of 2-Ethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyloctanoic acid is a branched-chain carboxylic acid of significant industrial importance. Its esters and metal salts find widespread applications as plasticizers, stabilizers in PVC, corrosion inhibitors in automotive coolants, and as catalysts in various chemical processes. This technical guide provides a comprehensive overview of the core industrial manufacturing processes for this compound, with a focus on the underlying chemistry, process parameters, and purification methodologies.

Core Manufacturing Processes

The industrial production of this compound is primarily accomplished through three main synthetic routes, each with distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact. The most prevalent modern method involves the oxidation of 2-ethylhexanal (B89479), which itself is derived from the aldol (B89426) condensation of n-butyraldehyde.

Comparison of Industrial Manufacturing Processes

| Parameter | 2-Ethylhexanol Oxidation | 2-Ethylhexanol Catalytic Dehydrogenation | 2-Ethylhexanal Oxidation |

| Primary Feedstock | 2-Ethylhexanol | 2-Ethylhexanol | 2-Ethylhexanal |

| Key Reagents | Oxidizing agent (e.g., O₂, H₂O₂) | Strong base (e.g., NaOH), Catalyst (e.g., CuO) | Oxidizing agent (e.g., O₂, air), Catalyst (optional) |

| Typical Reaction Temperature | ~500°C (with Fe₂O₃/SiO₂ catalyst) | 220°C | 0 - 60°C |

| Typical Reaction Pressure | Atmospheric | Atmospheric | Atmospheric to 0.3 MPa |

| Catalyst Examples | Fe₂O₃/SiO₂ | Copper (II) oxide | Mn(OAc)₂, KOAc, Cu(OAc)₂, N-hydroxyphthalimide (NHPI) |

| Reported Yield | ~22.41% | 80.9% | >90% |

| Reported Selectivity | ~55.14% | High | >95% |

| Key Byproducts | Varies with catalyst and conditions | Hydrogen gas | Peroxy acids, esters |

| Process Considerations | Lower yield and selectivity reported in some studies. | Requires a stoichiometric amount of strong base, leading to salt formation.[1] | The most common industrial method due to high yield and selectivity.[2] |

Synthesis Pathway of this compound

The industrial synthesis of this compound typically originates from propylene, a primary petrochemical feedstock. The overall pathway involves hydroformylation (oxo process) to produce n-butyraldehyde, followed by aldol condensation to form 2-ethyl-2-hexenal. Subsequent hydrogenation yields 2-ethylhexanal, the direct precursor for the final oxidation step to this compound.

Experimental Protocols for Key Manufacturing Routes

2-Ethylhexanal Oxidation

This is the most commercially significant route, valued for its high efficiency and selectivity.[2]

Methodology:

The oxidation of 2-ethylhexanal is typically carried out in the liquid phase using either air or pure oxygen as the oxidizing agent.[3][4] The reaction can be performed with or without a catalyst, although catalysts are often employed to improve selectivity and reaction rates at lower temperatures.

Catalytic Oxidation with N-Hydroxyphthalimide (NHPI):

An efficient method involves the use of N-hydroxyphthalimide as a catalyst in a suitable solvent like isobutanol.[3]

-

Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a gas inlet for oxygen, and a condenser.

-

Procedure:

-

2-Ethylhexanal, isobutanol (as a solvent), and N-hydroxyphthalimide (catalyst) are charged into the reaction flask.

-

The mixture is heated to the desired reaction temperature (typically 30-60°C).

-

Oxygen is bubbled through the reaction mixture at a controlled flow rate.

-

The reaction is monitored for the consumption of 2-ethylhexanal.

-

Upon completion, the solvent and unreacted starting materials are removed, often by distillation, to yield crude this compound.

-

Quantitative Data Example:

| Parameter | Value |

| 2-Ethylhexanal | 1 part |

| Isobutanol (solvent) | 2 parts |

| N-Hydroxyphthalimide (catalyst) | 5 mol% |

| Temperature | 40°C |

| Reaction Time | 3 hours |

| Selectivity for this compound | >99% |

2-Ethylhexanol Catalytic Dehydrogenation

This process involves the reaction of 2-ethylhexanol with a strong base in the presence of a dehydrogenation catalyst.

Methodology:

-

Reaction Setup: A reaction vessel equipped with a stirrer, heating mantle, and a system for gas evolution is used.

-

Procedure:

-

2-Ethylhexanol and sodium hydroxide (B78521) are charged into the reactor.

-

Copper (II) oxide is added as the catalyst.

-

The mixture is heated to 220°C with stirring for 2.5 hours under atmospheric pressure.[5][6]

-

During the reaction, hydrogen gas is evolved.

-

After the reaction, the mixture is cooled and then acidified to liberate the this compound.

-

The product is then separated from the aqueous salt solution.

-

Quantitative Data Example: [5][6]

| Parameter | Value |

| n(2-ethylhexanol) : n(sodium hydroxide) | 1.3 : 1.0 |

| Copper (II) oxide catalyst | 2.6 g (for a specific lab-scale reaction) |

| Temperature | 220°C |

| Reaction Time | 2.5 hours |

| Yield of this compound | 80.9% |

2-Ethylhexanol Direct Oxidation

This method involves the direct catalytic oxidation of 2-ethylhexanol to this compound.

Methodology:

-

Catalyst Preparation: A catalyst, for example, Fe₂O₃/SiO₂, is prepared by impregnating silica (B1680970) with an iron salt solution, followed by drying and calcination.

-

Reaction Setup: A suitable reactor for gas-liquid reactions is used.

-

Procedure:

-

2-Ethylhexanol and the prepared catalyst are placed in the reactor.

-

The reactor is heated to the reaction temperature (e.g., 500°C for Fe₂O₃/SiO₂ catalyst).

-

An oxidizing gas (e.g., air or oxygen) is passed through the reaction mixture.

-

The reaction is allowed to proceed for a specified time.

-

The product mixture is then cooled, and the catalyst is separated by filtration.

-

The liquid product is then purified.

-

Quantitative Data Example: [2]

| Parameter | Value |

| Catalyst | 4% Fe₂O₃/SiO₂ |

| Calcination Temperature of Catalyst | 500°C |

| Yield of this compound | 22.41% |

| Selectivity for this compound | 55.14% |

Industrial Process Workflow and Purification

The overall industrial process involves several key stages, from the initial reaction to the final purification of this compound.

Purification Methodologies:

The purification of this compound from the crude reaction mixture is critical to meet the high-purity requirements for its various applications. Common purification techniques include:

-

Distillation: Fractional distillation under reduced pressure is a primary method for separating this compound from lower-boiling impurities (like unreacted aldehydes or alcohols) and higher-boiling byproducts.[7]

-

Extraction: Liquid-liquid extraction can be employed to remove impurities. For instance, washing the organic product with an aqueous basic solution can remove acidic impurities, followed by acidification to recover the carboxylic acid.[8]

-

Crystallization: For solid carboxylic acids, crystallization is an effective purification method. While this compound is a liquid at room temperature, this technique is relevant for other carboxylic acids and can sometimes be adapted for specific purification challenges.

Conclusion

The industrial manufacturing of this compound is a well-established process, with the oxidation of 2-ethylhexanal being the dominant and most efficient route. This method offers high yields and selectivities under relatively mild conditions. While alternative routes from 2-ethylhexanol exist, they often present challenges such as lower yields or the generation of significant waste streams. Continuous improvements in catalysis and process optimization are ongoing to further enhance the sustainability and cost-effectiveness of this compound production, ensuring its continued availability for a wide range of industrial applications.

References

- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 2. Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid Using Fe_2O_3/SiO_2 Catalyst | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. varsitytutors.com [varsitytutors.com]

- 8. chem.libretexts.org [chem.libretexts.org]

2-Ethyloctanoic Acid: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for 2-Ethyloctanoic acid, compiled from comprehensive Safety Data Sheet (SDS) analysis. The following sections detail the physicochemical properties, toxicological profile, and essential safety protocols for handling this compound. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety procedures.

Physicochemical and Toxicological Data

Quantitative data for this compound has been aggregated from multiple sources to provide a comprehensive overview of its properties and hazards.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | PubChem[1] |

| Molecular Weight | 172.26 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid with a mild odor. | ICSC[2], PubChem[3] |

| Boiling Point | 227 °C | ICSC[2] |

| Melting Point | -59 °C | ICSC[2] |

| Flash Point | > 114 °C (237.2 °F) | Thermo Fisher Scientific[4], ICSC[2] |

| Autoignition Temperature | 310 °C (590 °F) | Thermo Fisher Scientific[4] |

| Density | 0.903 g/cm³ | CAMEO Chemicals[5] |

| Vapor Pressure | 4 Pa at 20 °C | ICSC[2] |

| Vapor Density | 5.0 (Air = 1) | ICSC[2] |

| Solubility in Water | 0.14 g/100ml (very poor) | ICSC[2] |

| log Kow (Octanol-Water Partition Coefficient) | 2.64 | PubChem[3] |

Table 2: Toxicological Information

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 3.0 g/kg | Rat | CAMEO Chemicals[5] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat | NICNAS[6] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Rabbit | PubChem[7], NICNAS[6] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | Rabbit | PubChem[7], Loba Chemie[8] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | Animal studies | Loba Chemie[8], OXEA[9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | - | PubChem[7] |

GHS Classification and Hazard Communication

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin | GHS07 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child | GHS08 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | GHS07 |

The logical relationship between the GHS classification and the required precautionary statements is illustrated in the diagram below.

Caption: GHS Hazard to Precautionary Statement Logic.

Experimental Protocols for Hazard Determination

The toxicological and physical hazard data presented are derived from standardized experimental protocols. The following are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 420, 423, 425)

The assessment of acute oral toxicity is conducted using one of three OECD guidelines: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), or the Up-and-Down Procedure (TG 425).[10][11][12][13][14] These methods aim to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals.[13]

-

Principle: A single dose of the substance is administered orally to a group of fasted animals.[13]

-

Test Animals: Typically, young adult rats of a single sex (usually females, as they are often more sensitive) are used.[12]

-

Procedure: The substance is administered by gavage.[14] Dosing is done in a stepwise manner.[14] For TG 420, fixed doses of 5, 50, 300, and 2000 mg/kg are used.[12][14] The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces toxicity without mortality.[14] Subsequent dosing depends on the observed effects.[14]

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[12] Observations include changes in skin, fur, eyes, and behavior.[12]

-

Endpoint: The LD50 value is calculated based on the dose at which mortality is observed.

Skin Irritation (OECD 439)

The potential for a substance to cause skin irritation is assessed using the in vitro Reconstructed Human Epidermis (RhE) Test Method.[15][16][17][18]

-

Principle: This test uses a three-dimensional human epidermis model that mimics the properties of human skin.[15][18] The test substance is applied topically to the tissue surface.[18]

-

Procedure: After a defined exposure period (e.g., 60 minutes), the substance is removed, and the tissue is incubated.[18]

-

Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) salt, which is measured spectrophotometrically.[16] A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[15]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[3][19][20][21]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[3]

-

Test Animals: The albino rabbit is the preferred species.[19]

-

Procedure: The substance is instilled into the conjunctival sac.[21] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[19]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva, which are scored.[3][20] The observation period can be extended to assess the reversibility of any effects.[20]

-

Endpoint: The severity and reversibility of the observed eye lesions determine the classification of the substance as an irritant or corrosive.

Reproductive/Developmental Toxicity (OECD 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[5][22]

-

Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and lactation.[5][22]

-

Test Animals: The rat is the recommended species.[22]

-

Procedure: The substance is typically administered orally.[22] Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[22]

-

Observation: Endpoints evaluated include effects on gonadal function, mating behavior, conception, parturition, and the growth and development of the offspring.[5]

-

Endpoint: The findings are evaluated based on observed effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

Flash Point (ASTM D93)

The flash point is determined using the Pensky-Martens Closed Cup Tester.[1][6][23][24][25]

-

Principle: The sample is heated in a closed cup at a controlled rate while being stirred.[25] An ignition source is periodically introduced into the vapor space above the liquid.[1]

-

Procedure: A specified volume of the sample is placed in the test cup.[25] The temperature is increased at a constant rate.[25]

-

Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[25]

Emergency Procedures and Personal Protective Equipment

First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure to this compound.

Caption: First Aid Workflow for this compound Exposure.

Firefighting Measures

This compound is a combustible liquid.[2]

Caption: Firefighting Decision Workflow.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.[8][26][27][28][29]

Caption: Personal Protective Equipment for Handling this compound.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors.[8] Use only in well-ventilated areas.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, well-ventilated place.[8] Keep container tightly closed.[8] Store away from incompatible materials such as strong oxidizing agents and bases.[8]

This guide provides a comprehensive overview of the safety data and handling procedures for this compound. It is essential for all personnel to be familiar with this information before working with this chemical. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. x-cellr8.com [x-cellr8.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. store.astm.org [store.astm.org]

- 7. This compound | C10H20O2 | CID 91342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. scribd.com [scribd.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. dermatest.com [dermatest.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. ecetoc.org [ecetoc.org]

- 21. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 22. oecd.org [oecd.org]

- 23. precisionlubrication.com [precisionlubrication.com]

- 24. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 25. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 26. leelinework.com [leelinework.com]

- 27. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 28. sarponggroup.com [sarponggroup.com]

- 29. PSFC Caustics and Acids [www-internal.psfc.mit.edu]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Ethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the necessary precautions for the handling and storage of 2-Ethyloctanoic acid. The following sections detail personal protective measures, emergency procedures, and proper storage conditions to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a colorless to light yellow liquid with a mild odor.[1] It is classified as a substance that can cause skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child.[2] It is also harmful if it comes in contact with the skin.[2]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [3] |

| Molecular Weight | 144.2 g/mol | [3] |

| Boiling Point | 228 °C / 442.4 °F | [4] |

| Melting Point | -59 °C / -74.2 °F | [4] |

| Flash Point | 114 °C / 237.2 °F | [4] |

| Auto-ignition Temperature | 310 °C / 590 °F | [4] |

| Vapor Pressure | 0.04 mbar @ 20 °C | [4] |

| Vapor Density | 4.98 (Air = 1.0) | [4] |

| Specific Gravity | 0.906 | [4] |

| Solubility in Water | 1.4 g/L @ 25 °C | [1] |

| pH | 3.5 (at 1.5 g/L @ 20°C) | [5] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 3 g/kg | [6] |

| LD50 | Guinea pig | Dermal | 5733 mg/kg | [6] |

Experimental Protocols

Detailed, step-by-step experimental methodologies for determining toxicological and physical properties are typically proprietary and not publicly disclosed in standard safety data sheets. However, these studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often determined following OECD Test Guideline 422.[7] These protocols involve administering the substance to laboratory animals under controlled conditions to determine the dosage that causes adverse effects.

Handling Precautions

When handling this compound, it is crucial to minimize exposure and prevent contamination.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[2]

-

Hand Protection: Protective gloves are required.[2]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2] A chemical splash suit may be necessary for larger quantities.[8]

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2] A filter respirator for organic gases and vapors is recommended if airborne concentrations are high.[3]

4.2. General Hygiene Measures

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[2]

-

Do not eat, drink, or smoke when using this product.[9]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[8]

Emergency Procedures

5.1. First Aid Measures

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[2]

-

After Skin Contact: Wash with plenty of water. Remove contaminated clothing and wash all exposed skin with mild soap and water, followed by a warm water rinse. Seek medical attention.[2]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

After Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[2]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, dry powder, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

-

Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[2]

5.3. Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment as required and ensure adequate ventilation.[2]

-

Environmental Precautions: Avoid release to the environment.[2] Prevent spillage from entering drains or water courses.[8]

-

Methods for Cleaning Up: Collect spillage. On land, sweep or shovel into suitable containers.[2] Absorb with inert material such as sand, earth, or vermiculite.[8]

Storage and Incompatibility

Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous reactions.

6.1. Storage Conditions

-

Store in a well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Keep cool.[2] The recommended storage temperature is 15–25 °C.[10]

-

Store away from incompatible materials and foodstuff containers.[8]

-

Protect containers against physical damage and check regularly for leaks.[8]

6.2. Incompatible Materials

-

Oxidizing agents: Avoid reaction with oxidizing agents.[8]

-

Reducing agents: Avoid storage with reducing agents.[8]

-

Strong bases: Avoid strong bases.[8]

-

Other Incompatibles: Avoid storage with cyanides, sulfides, ammonia, and amines.[8] The substance is corrosive and attacks most common metals.[11]

Below is a diagram illustrating the logical workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

References

- 1. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]

- 4. fishersci.com [fishersci.com]

- 5. columbuschemical.com [columbuschemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method - Masaltsev - Hygiene and Sanitation [journals.eco-vector.com]

- 8. sdfine.com [sdfine.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyloctanoic acid. Due to the limited availability of public experimental raw data, this guide presents predicted spectroscopic data based on established principles and computational models. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in method development and data verification.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 (OH) | 10.0 - 12.0 | Broad Singlet | 1H |

| 2 | 2.2 - 2.5 | Multiplet | 1H |

| 3, 4, 5, 6, 7, 1' | 1.2 - 1.7 | Multiplet | 12H |

| 8 | 0.8 - 1.0 | Triplet | 3H |

| 2' | 0.8 - 1.0 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 1 (C=O) | 180 - 185 |

| 2 | 45 - 50 |

| 3 | 30 - 35 |

| 4 | 28 - 33 |

| 5 | 25 - 30 |

| 6 | 22 - 27 |

| 7 | 31 - 36 |

| 8 | 13 - 18 |

| 1' | 25 - 30 |

| 2' | 10 - 15 |

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid functional group and alkyl chain.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | O-H stretch, indicative of hydrogen bonding[1][2][3][4][5] |

| C-H (Alkyl) | 2960 - 2850 | Strong | C-H stretch |

| C=O (Carboxylic Acid) | 1710 - 1760 | Strong | C=O stretch[1][3][4] |

| C-O | 1320 - 1210 | Medium | C-O stretch[1] |

| O-H | 950 - 910 | Medium, Broad | O-H bend[1] |

The mass spectrum of this compound will show a molecular ion peak and various fragment ions. The data below is based on predicted adducts from computational models.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.1536 |

| [M+Na]⁺ | 195.1355 |

| [M-H]⁻ | 171.1390 |

| [M+NH₄]⁺ | 190.1801 |

| [M+K]⁺ | 211.1095 |

| [M+H-H₂O]⁺ | 155.1436 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

-

For ¹³C NMR, dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For quantitative ¹³C NMR, a longer relaxation delay is necessary.

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

-

-

Data Processing:

-

Apply Fourier transformation to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard (e.g., TMS at δ 0.00).

-

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

-

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (neat liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Ionization - EI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent.

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the appropriate ionization source parameters (e.g., capillary voltage, gas flow rates, temperature for ESI; electron energy for EI).

-

Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-300).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is often introduced via a gas chromatograph or a direct insertion probe.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to Commercial 2-Ethyloctanoic Acid: Sourcing and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, available purities, and analytical methodologies for 2-Ethyloctanoic acid. This information is critical for researchers and drug development professionals who require well-characterized starting materials and intermediates for their work.

Commercial Availability and Purity

This compound is available from a range of chemical suppliers, with purities typically suitable for research and development purposes. High-purity grades are essential for applications where impurities could interfere with experimental outcomes or the quality of the final product. The following table summarizes the offerings from several key suppliers.

| Supplier | Stated Purity/Grade | Product Number/Link |

| Sigma-Aldrich | Not specified; sold as part of a collection of rare chemicals with buyer responsibility for purity confirmation. | AldrichCPR |

| Molport | 98% | Molport-006-124-552[1] |

| Bisley International | ≥ 99.5%[2] | --INVALID-LINK-- |

| Shakti Chemicals | ≥ 99.5% (water-free GC basis)[3] | --INVALID-LINK-- |

| JYT Chemical | High Purity, Stable Supply | --INVALID-LINK-- |

| BLD Pharm | Research Use Only | 25234-25-7[4] |

| ChemicalBook | Various suppliers listed | --INVALID-LINK-- |

Typical Impurities

The primary route for the industrial synthesis of this compound involves the oxidation of 2-ethylhexanal.[5] Potential impurities may therefore include unreacted starting materials, byproducts of the oxidation process, and residual solvents. A Certificate of Analysis (CoA) for a structurally similar compound, 4-Ethyloctanoic acid, from MedChemExpress reported a purity of 99.05% by Gas Chromatography (GC) and a water content of 0.21% by Karl Fischer titration, illustrating the types of specifications to expect.[6]

Analytical Methods for Purity Determination

Accurate determination of this compound purity is crucial for its application in sensitive research and development settings. Gas Chromatography (GC) and Ion Chromatography (IC) are the most common and robust analytical techniques employed for this purpose.

Logical Workflow for Purity Analysis

The following diagram illustrates a general workflow for the purity analysis of this compound.

Caption: General Workflow for Purity Analysis of this compound

Experimental Protocols

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For carboxylic acids like this compound, derivatization is often employed to increase volatility and improve peak shape.

1. Sample Preparation and Derivatization:

-

Objective: To convert the polar carboxylic acid into a more volatile ester derivative.

-

Protocol:

-

Accurately weigh approximately 10 mg of the this compound sample into a vial.

-

Add 1 mL of a suitable solvent (e.g., methanol).

-

Add a derivatizing agent. A common choice is Boron Trifluoride-Methanol (BF3-Methanol) solution (14%).

-

Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the esterification reaction.

-

After cooling, add 1 mL of an extraction solvent (e.g., hexane (B92381) or heptane) and 1 mL of saturated sodium chloride solution.

-

Vortex vigorously for 2 minutes and allow the layers to separate.

-

Carefully transfer the upper organic layer containing the methyl ester derivative to a clean GC vial for analysis.

-

2. GC-FID/MS Analysis:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Detector Temperature (FID): 280°C.

-

MS Interface Temperature (if applicable): 280°C.

-

3. Data Analysis:

-

The purity is determined by calculating the area percentage of the 2-ethyloctanoate peak relative to the total area of all peaks in the chromatogram.

-

For GC-MS, the identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library.

Ion chromatography with suppressed conductivity detection is a powerful technique for the analysis of organic acids without the need for derivatization.

1. Sample Preparation:

-

Objective: To prepare a dilute solution of the sample in a suitable aqueous mobile phase.

-

Protocol:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve and dilute the sample in high-purity deionized water to a final concentration within the linear range of the instrument (e.g., 1-10 ppm).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

2. IC System and Parameters:

-

Instrumentation: An ion chromatograph equipped with an anion-exchange column, a suppressor, and a conductivity detector.

-

Typical IC Parameters:

-

Column: Anion-exchange column suitable for organic acid analysis (e.g., IonPac® AS11-HC).

-

Eluent: A potassium hydroxide (B78521) (KOH) gradient generated electrolytically or prepared manually. The gradient program will depend on the specific separation requirements.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Suppressor: Anion self-regenerating suppressor.

-

Detection: Suppressed conductivity.

-

3. Data Analysis:

-

The concentration of this compound is determined by comparing the peak area to a calibration curve generated from standards of known concentration.

-

Purity can be assessed by identifying and quantifying any other ionic impurities present in the sample.

Signaling Pathway for Method Selection

The choice between GC and IC for purity analysis depends on several factors, including the expected impurities and available instrumentation.

Caption: Decision Pathway for Analytical Method Selection

Conclusion

For researchers and professionals in drug development, a thorough understanding of the commercial landscape and analytical methodologies for this compound is paramount. While high-purity grades are commercially available, independent verification of purity using robust analytical techniques such as GC or IC is strongly recommended to ensure the quality and reliability of experimental results. The detailed protocols and workflows provided in this guide serve as a valuable resource for establishing in-house quality control procedures for this important chemical intermediate.

References

- 1. This compound | 25234-25-7 | Buy Now [molport.com]

- 2. bisleyinternational.com [bisleyinternational.com]

- 3. 2-Ethylhexanoic Acid Suppliers & Dealers in Mumbai, India [shaktichemicals.org]

- 4. 25234-25-7|2-Ethyloctanoicacid|BLD Pharm [bldpharm.com]

- 5. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Ethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of 2-Ethyloctanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed for accuracy and reproducibility in complex matrices relevant to research and drug development.

Introduction

This compound is a branched-chain fatty acid that may be of interest in various fields, including metabolic research and industrial applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of such compounds due to its high sensitivity and specificity.

Like other carboxylic acids, this compound is a polar molecule with low volatility, making direct analysis by GC challenging. Therefore, a crucial step in the analytical workflow is the derivatization of the carboxylic acid group to a more volatile and less polar ester, typically a fatty acid methyl ester (FAME). This application note details a robust method for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound is presented below, encompassing sample preparation, derivatization, and GC-MS analysis.

Sample Preparation and Extraction (Liquid-Liquid Extraction)

This protocol is a general procedure for the extraction of this compound from a liquid matrix (e.g., plasma, serum, culture media).

Materials:

-

Sample containing this compound

-

Internal Standard (IS) solution (e.g., Heptadecanoic acid or a deuterated analog)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Glass centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Pipette 1 mL of the liquid sample into a glass centrifuge tube.

-

Spike the sample with a known concentration of the internal standard.

-

Add 5 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Add 1 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another minute and then centrifuge at 3,000 x g for 10 minutes.

-

Carefully collect the lower organic layer (chloroform) using a glass pipette and transfer it to a new clean tube.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Ester (FAME)

This procedure converts the extracted this compound into its more volatile methyl ester.

Materials:

-

Dried sample extract

-

14% Boron Trifluoride in Methanol (BF3-Methanol)

-

Hexane (B92381) (HPLC grade)

-

Saturated NaCl solution

-

Heating block or water bath

-

GC vials with inserts

Procedure:

-

To the dried extract, add 1 mL of 14% BF3-Methanol.

-

Securely cap the tube and heat the mixture at 60°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of this compound methyl ester. Optimization may be required for specific instrumentation and matrices.

| Parameter | Setting | Purpose |

| GC System | ||

| Injection Volume | 1 µL | |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for high sensitivity. |

| Carrier Gas | Helium | |

| Flow Rate | 1.0 mL/min | |

| GC Column | ||

| Column Type | DB-5ms (or similar) | A non-polar column suitable for general FAME analysis. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Oven Program | ||

| Initial Temperature | 60°C, hold for 2 minutes | |

| Ramp Rate | 10°C/min to 280°C | |

| Final Hold | Hold at 280°C for 5 minutes | Ensures elution of all components. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns. |

| Ion Source Temp. | 230°C | Prevents condensation of analytes. |

| Quadrupole Temp. | 150°C | |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan | Full scan for identification, SIM for quantification. |

Data Presentation

Expected GC-MS Data for this compound Methyl Ester

The following table summarizes the expected quantitative data for the analysis of derivatized this compound. These values are typical for this class of compounds and should be validated for your specific method.

| Parameter | Expected Value | Notes |

| Compound | This compound methyl ester | The product of the derivatization protocol. |

| Molecular Weight | 186.3 g/mol | |

| Retention Time (approx.) | 10 - 15 min | Highly dependent on the specific GC column and oven program. |

| Molecular Ion (M+) | m/z 186 | May be low in abundance or absent in EI spectra. |

| Key Fragment Ions (m/z) | 101, 74, 157, 129 | m/z 101 is a characteristic fragment for 2-methyl-branched esters. m/z 74 is the McLafferty rearrangement fragment for methyl esters. |

| Limit of Detection (LOD) | 1–10 ng/mL | Requires method-specific validation. |

| Limit of Quantification (LOQ) | 5–50 ng/mL | Requires method-specific validation. |

| Linearity (R²) | > 0.99 | Over a typical calibration range (e.g., 10-1000 ng/mL). |

Visualizations

Experimental Workflow

The diagram below illustrates the complete analytical workflow from sample preparation to data analysis.

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization Reaction

The following diagram illustrates the chemical reaction for the derivatization of this compound to its methyl ester.

Caption: Derivatization of this compound to its methyl ester.

High-performance liquid chromatography (HPLC) method for 2-Ethyloctanoic acid

An HPLC Method for the Determination of 2-Ethyloctanoic Acid

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is applicable to researchers, scientists, and professionals in the field of drug development for the determination of this compound in various samples.

Introduction

This compound, also known as 2-ethylhexanoic acid, is a branched-chain carboxylic acid used in a variety of industrial applications, including as a precursor in the synthesis of plasticizers, as a corrosion inhibitor, and in the production of metal salts for driers. Accurate and robust analytical methods are crucial for quality control and for studying its pharmacokinetic and toxicokinetic properties. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of organic acids due to its specificity, sensitivity, and reproducibility.

This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound, compiled from various sources.

| Parameter | Value | Reference |

| Linearity Range | 1 - 7 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 0.036 µg/mL | [1][2] |

| Limit of Quantification (LOQ) | 0.12 µg/mL | [1] |

| Accuracy (Recovery) | 94.1% - 100.0% | [1] |

| Precision (RSD/CV) | < 2.2% | [1] |

Experimental Protocol

This protocol outlines the necessary steps for the determination of this compound using HPLC.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS compatibility)

-

Methanol (for cleaning)

Instrumentation

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., Eclipse XDB C18, 4.6mm x 150mm, 5µm)[3]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

-

Column: Eclipse XDB C18, 4.6mm x 150mm, 5µm[3]

-

Mobile Phase: Acetonitrile and phosphate (B84403) buffered saline (50:50, v/v). The phosphate buffered saline is prepared by diluting 0.825mL of phosphoric acid with ultrapure water to 1L and adjusting the pH to 2.3.[3] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[4]

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 10 µL[3]

-

Column Temperature: 30°C[3]

-

Detection Wavelength: 213 nm[3]

-

Analysis Time: 10 min[3]

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the mobile phase in a volumetric flask to obtain the desired concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 to 7 µg/mL).

Sample Preparation

-

Accurately weigh or pipette the sample containing this compound.

-

Dilute the sample with the mobile phase to a concentration that falls within the linear range of the method.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution multiple times and evaluate parameters such as peak area repeatability (RSD < 2%), theoretical plates, and tailing factor.

Data Analysis

-

Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution - Google Patents [patents.google.com]

- 4. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: Derivatization of 2-Ethyloctanoic Acid for Gas Chromatography (GC) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction